6-Fluoro-2-(2-methylphenyl)benzoic acid
Description
6-Fluoro-2-(2-methylphenyl)benzoic acid is a fluorinated aromatic compound characterized by a benzoic acid core substituted with a fluorine atom at position 6 and a 2-methylphenyl group at position 2.
Properties
IUPAC Name |
2-fluoro-6-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-2-3-6-10(9)11-7-4-8-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLIQKNZNCOEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688589 | |
| Record name | 3-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-33-3 | |
| Record name | 3-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Fluoro-2-(2-methylphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
In an industrial setting, the production of 6-Fluoro-2-(2-methylphenyl)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(2-methylphenyl)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
6-Fluoro-2-(2-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 6-Fluoro-2-(2-methylphenyl)benzoic acid with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
Key Research Findings
Electron-Withdrawing vs. Electron-Donating Groups
- Fluorine and Trifluoromethyl Groups : The trifluoromethyl (CF₃) group in 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid increases acidity (pKa ~2.5) compared to the methyl group in the target compound (estimated pKa ~3.8), enhancing interactions with basic residues in enzyme active sites .
- Methyl vs. Thiophenyl : The 2-methylphenyl group in the target compound improves lipophilicity (logP ~3.2), whereas the 2-methylthiophenyl group in 4-Fluoro-2-(2-methylthiophenyl)benzoic acid introduces sulfur-mediated redox activity, useful in catalytic applications .
Positional Isomerism
- 6-Fluoro vs. 4-Fluoro : Substitution at position 6 (target compound) vs. position 4 (e.g., 4-Fluoro-2-methoxy-6-methyl benzoic acid) alters steric hindrance and electronic distribution, affecting binding to biological targets like cyclooxygenases .
Functional Group Diversity
- Carboxylic Acid vs. Ester: Methyl esters (e.g., Methyl 6-amino-2-fluoro-3-methylbenzoate) exhibit higher membrane permeability than carboxylic acids but require hydrolysis for bioactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
